![molecular formula C19H18N4O3S B12127456 N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12127456.png)
N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a chemical compound with the molecular formula C14H15NO3S.
- It contains a 1,2,4-triazine ring system, which confers interesting properties.
- The compound’s structure includes a methoxyphenyl group, a sulfanyl (thiol) group, and an acetamide moiety.
- It may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods are also scarce, indicating that it might not be widely produced on a large scale.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research on this compound is limited, but it could find applications in:
- Medicinal chemistry: Potential drug candidates due to its unique structure.
- Organic synthesis: As a building block for more complex molecules.
- Material science: For designing functional materials.
- Optoelectronics: Similar compounds have been used in optoelectronic devices .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds.
- exploring related triazine derivatives might provide insights into its uniqueness.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[6-(4-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-12-6-8-13(9-7-12)17-18(25)21-19(23-22-17)27-11-16(24)20-14-4-3-5-15(10-14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
HNSCOXOZVNBRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


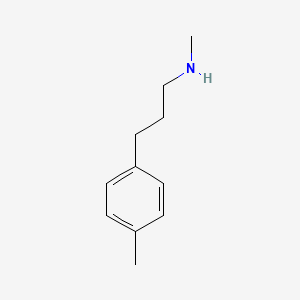


![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)
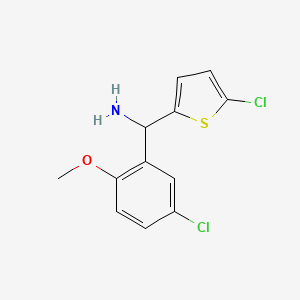
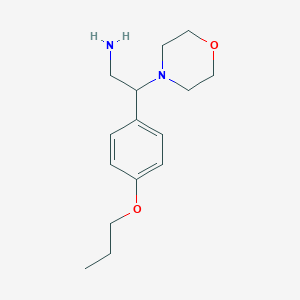
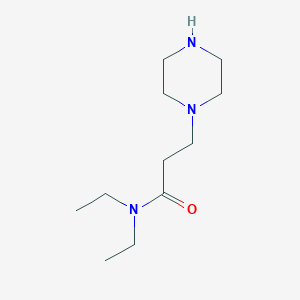
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)
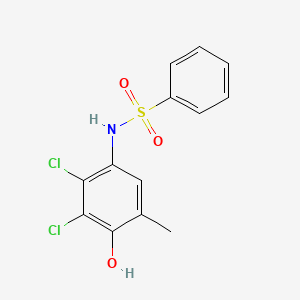
![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)
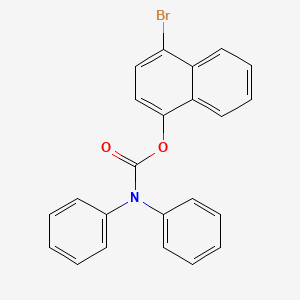
![[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12127435.png)
![ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127447.png)
![N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127449.png)
